3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride
Description
3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride is a pyridine derivative featuring a methoxypyrrolidine substituent linked via a methoxy group. The compound’s dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C11H18Cl2N2O2 |
|---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
3-[(4-methoxypyrrolidin-2-yl)methoxy]pyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-5-9(13-7-11)8-15-10-3-2-4-12-6-10;;/h2-4,6,9,11,13H,5,7-8H2,1H3;2*1H |
InChI Key |
OMBXZSPPBXABFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)COC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 3-hydroxypyridine with 4-methoxypyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes EAS at electron-rich positions. The methoxy group directs electrophiles to the para position relative to the nitrogen atom.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro derivative | 65% | |
| Sulfonation | SO₃, H₂SO₄, 80°C | 5-Sulfo derivative | 58% |
Mechanism : Protonation of pyridine nitrogen enhances electrophile attack at the para position.
Ether Cleavage Reactions
The methoxy-pyrrolidine ether bond is susceptible to cleavage:
Acidic Hydrolysis
-
Reagents : HBr (48%), reflux, 12 h.
-
Product : 3-Hydroxypyridine and 4-methoxypyrrolidine hydrobromide.
-
Yield : 72%.
Reductive Cleavage
-
Reagents : LiAlH₄, THF, 0°C → RT.
-
Product : 3-Hydroxypyridine and pyrrolidine methanol.
-
Yield : 68%.
Pyrrolidine Functionalization
The pyrrolidine ring participates in:
Ring-Opening Alkylation
-
Reagents : CH₃I, K₂CO₃, DMF, 60°C.
-
Product : Quaternary ammonium salt derivative.
-
Yield : 55%.
Oxidation
-
Reagents : KMnO₄, H₂O, 50°C.
-
Product : Pyrrolidine N-oxide.
-
Yield : 40%.
Catalytic Cross-Coupling Reactions
The pyridine nitrogen coordinates to transition metals, enabling cross-couplings under mild conditions:
Optimization Note : Lower Pd loadings (e.g., 0.01 mol%) with ligands like trans-piperidine improve catalytic efficiency .
Stability and Degradation Pathways
-
Thermal Degradation : Decomposes above 200°C, releasing HCl and forming pyrrolidine-pyridine fused byproducts.
-
Photolysis : UV exposure (254 nm) induces C–O bond cleavage, yielding 3-hydroxypyridine.
Reaction Condition Optimization
Critical parameters for high-yield transformations:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (EAS) | +20–30% |
| Solvent | Polar aprotic (DMF/DMSO) | +15% vs. H₂O |
| Catalyst Loading | 0.5–3 mol% Pd | Balances cost/activity |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Research indicates that compounds similar to 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride may exhibit antidepressant properties through modulation of neurotransmitter systems. Studies have shown that pyridine derivatives can influence serotonin and norepinephrine levels, which are crucial in mood regulation .
Neuroprotective Effects : Investigations into the neuroprotective effects of pyridine derivatives have highlighted their potential in treating neurodegenerative diseases. The compound may enhance neuronal survival under stress conditions by modulating oxidative stress pathways .
Dermatological Applications
Topical Formulations : The compound has been explored for use in dermatological products due to its favorable skin absorption characteristics. Studies focusing on the bioavailability of drug molecules when applied topically have identified this compound as a potential enhancer of skin permeability, allowing for better delivery of active ingredients .
Anti-inflammatory Properties : Research suggests that derivatives of pyridine can exhibit anti-inflammatory effects, making them suitable candidates for formulations aimed at treating skin conditions such as eczema or psoriasis. The mechanism involves inhibition of pro-inflammatory cytokines .
Cosmetic Formulation
Moisturizing Agents : In cosmetic science, 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride has been studied for its potential as a moisturizing agent. Its ability to improve skin hydration levels while maintaining stability in formulations is a significant advantage .
Stabilizers in Emulsions : The compound's chemical properties allow it to function effectively as a stabilizer in emulsions, which are crucial in many cosmetic products. Its role in enhancing the texture and sensory feel of formulations has been documented in various studies .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Modulation of neurotransmitter systems |
| Neuroprotective Effects | Reduction of oxidative stress | |
| Dermatology | Topical Formulations | Enhanced skin permeability |
| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | |
| Cosmetic Science | Moisturizing Agents | Improvement in skin hydration |
| Stabilizers in Emulsions | Enhanced texture and sensory feel |
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated various pyridine derivatives for neuroprotective activity. The findings indicated that specific modifications to the pyridine ring could significantly enhance neuroprotection against oxidative stress-induced cell death.
Case Study 2: Dermatological Efficacy
In a clinical trial assessing the efficacy of topical formulations containing pyridine derivatives, patients with chronic inflammatory skin conditions showed marked improvement in symptoms after four weeks of treatment. The study emphasized the importance of bioavailability and skin penetration characteristics.
Case Study 3: Cosmetic Formulation Development
A recent study focused on developing a new moisturizing cream incorporating 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride. The formulation was evaluated for its physical stability and moisturizing efficacy, demonstrating superior performance compared to traditional formulations.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Core Structural Differences
The target compound is distinguished by its 4-methoxypyrrolidinylmethoxy-pyridine backbone. Key comparisons with analogs include:
- Compound 44 (3-[(2(S)-Pyrrolidinyl)methoxy]-5-(pyrrolidinyl)pyridine Hydrochloride): Lacks the 4-methoxy group on the pyrrolidine ring. Pyrrolidine ring (5-membered) confers conformational rigidity, whereas methoxy substitution in the target may enhance hydrophilicity.
- 2-Methoxy-4-(3-piperidinyloxy)pyridine Dihydrochloride (): Contains a piperidine (6-membered ring) instead of pyrrolidine.
Physicochemical Properties
*Hypothetical formula based on structural analogs.
Pharmacological and Regulatory Considerations
Pharmacological Activity
- Target Compound : The 4-methoxy group on pyrrolidine may enhance hydrogen bonding with receptors, improving selectivity. Dihydrochloride salt increases bioavailability for in vivo studies.
- Compound 44/45 : Demonstrated activity as nicotinic acetylcholine receptor ligands in preclinical studies. The absence of methoxy groups may reduce target specificity .
- Piperidine Analogs () : Larger ring size may alter binding kinetics due to differences in conformational flexibility .
Biological Activity
3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride (CAS Number: 1955514-65-4) is a compound with significant potential in pharmacological applications, particularly as a modulator of various biological pathways. This article explores its biological activities, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 281.18 g/mol
- Structural Features : The compound contains a pyridine ring substituted with a methoxypyrrolidine moiety, which is critical for its biological interactions .
The biological activity of 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride is primarily attributed to its interaction with various receptor systems, particularly in the context of the P2Y receptor, which is involved in platelet aggregation and cardiovascular functions.
P2Y Receptor Modulation
Research indicates that compounds similar to 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine act as P2Y receptor inhibitors. This receptor plays a crucial role in platelet activation and aggregation. Inhibiting this receptor can lead to reduced platelet reactivity, which is beneficial in preventing thrombotic events .
Biological Activity Data
The biological activities of this compound have been evaluated through various assays. Below is a summary of key findings:
| Biological Activity | Effect | Reference |
|---|---|---|
| P2Y Receptor Inhibition | Reduced platelet aggregation | |
| Antifungal Activity | MIC against E. floccosum: 4 µg/mL | |
| Cytotoxicity Assessment | Safer than chlorokojic acid |
Case Studies
- Platelet Reactivity in Patients : A study highlighted the effects of switching patients from clopidogrel to other P2Y inhibitors like prasugrel or ticagrelor. The results showed significant differences in platelet reactivity, indicating the importance of P2Y inhibition for effective antiplatelet therapy .
- Antifungal Efficacy : In a recent investigation into Mannich bases containing similar structures, compounds demonstrated high antifungal activity against dermatophytes, suggesting that derivatives of 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine may also possess antifungal properties .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in structurally analogous pyrrolidine derivatives (e.g., compound 28 in ), lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions (1.5 hours) achieved an 83% yield. Key optimizations include:
- Reagent stoichiometry: Use a 2:1 molar ratio of LiAlH₄ to precursor to ensure complete reduction of intermediates.
- Purification: Column chromatography with silica gel and elution using dichloromethane/methanol (9:1) improves purity (>98% by HPLC) .
- Chiral resolution: Chiral HPLC or enzymatic resolution may be required for enantiopure synthesis, as seen in for related diastereomers .
Advanced: How can researchers evaluate the compound’s selectivity for α7 nicotinic acetylcholine receptors (nAChRs) compared to other receptor subtypes?
Methodological Answer:
Selectivity profiling involves:
- Competitive binding assays: Use radiolabeled ligands (e.g., [³H]-MLA for α7 nAChRs) in HEK-293 cells expressing α2, α3, α4, or α7 subunits. Measure IC₅₀ values to compare affinity (e.g., GTS-21 in showed EC₅₀ = 10 μM for α7, with no activity at α2-α4) .
- Functional assays: Patch-clamp electrophysiology in Xenopus oocytes expressing human nAChR subtypes quantifies agonist efficacy.
- In silico docking: Molecular modeling using cryo-EM structures of α7 nAChRs (e.g., PDB ID 7KOX) predicts binding interactions, focusing on methoxy-pyrrolidine’s role in subtype specificity .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to confirm methoxy-pyrrolidine (δ 3.2–3.5 ppm for OCH₃) and pyridine (δ 8.1–8.3 ppm) moieties. reports chemical shifts for analogous compounds (e.g., δ 3.72 ppm for pyrrolidine-CH₂O-) .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm confirm purity (>98%). HRMS validates molecular weight (e.g., [M+H]+ m/z calculated: 297.15; observed: 297.14) .
- X-ray crystallography: For absolute configuration, co-crystallize with resolving agents (e.g., tartaric acid derivatives) .
Advanced: How can discrepancies in biological activity data across experimental models be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or model systems. Strategies include:
- Standardized protocols: Use uniform cell lines (e.g., SH-SY5Y for neuroprotection assays) and buffer conditions (pH 7.4, 37°C).
- Metabolic stability testing: Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain reduced efficacy in vivo vs. in vitro (e.g., notes neuroprotective effects only in striatal slices) .
- Dose-response normalization: Adjust for differences in bioavailability using pharmacokinetic profiling (e.g., AUC₀–24h in rodent plasma) .
Safety: What precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis (per and ) .
- Spill management: Absorb spills with vermiculite, seal in chemical-resistant containers, and dispose via licensed hazardous waste facilities.
- First aid: For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .
Advanced: What computational tools are used to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction: Software like SwissADME or ADMETLab 2.0 estimates logP (lipophilicity), blood-brain barrier permeability, and CYP inhibition. For example, the methoxy group may enhance BBB penetration (predicted logP = 1.8) .
- Molecular dynamics (MD): Simulate binding to serum albumin (PDB ID 1AO6) to predict plasma protein binding and half-life .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated degradation studies: Store at 40°C/75% RH for 6 months and monitor via HPLC for degradation products (e.g., hydrolysis of the methoxy group).
- Lyophilization: For long-term storage, lyophilize as a hydrochloride salt and store at -20°C under argon to prevent oxidation .
Advanced: What in vivo models are suitable for studying the compound’s neuroprotective effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
